4,5-Dimethylthiazole-2-sulfonamide

Vue d'ensemble

Description

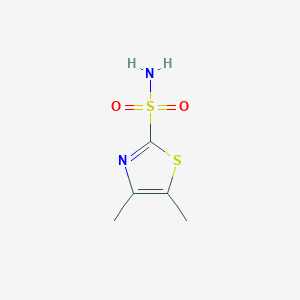

4,5-Dimethylthiazole-2-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The presence of the sulfonamide group enhances its reactivity and potential for forming various derivatives.

Mécanisme D'action

Target of Action

4,5-Dimethylthiazole-2-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, playing a crucial role in treating a diverse range of disease states .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is vital for bacterial growth and multiplication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folic acid metabolism cycle in bacteria . This disruption affects the synthesis of nucleic acids and proteins, leading to the inhibition of bacterial growth and multiplication .

Pharmacokinetics

Sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids

Result of Action

The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth and multiplication . This is achieved by disrupting the folic acid metabolism cycle, which is essential for the synthesis of nucleic acids and proteins in bacteria .

Analyse Biochimique

Biochemical Properties

4,5-Dimethylthiazole-2-sulfonamide, like other thiazoles, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in several ways. For instance, thiazoles have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

For example, they can affect cell signaling pathways, gene expression, and cellular metabolism . In some cases, thiazoles have been found to exhibit cytotoxic activity on human tumor cell lines .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully known. Thiazoles are known to exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazoles are known to be involved in various metabolic pathways, including interactions with enzymes or cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylthiazole-2-sulfonamide typically involves the sulfonylation of 4,5-dimethylthiazole. One common method is the reaction of 4,5-dimethylthiazole with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4,5-Dimethylthiazole-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles like amines or alcohols are often employed.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

4,5-Dimethylthiazole-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It has potential therapeutic applications in treating infections and other diseases.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.

Comparaison Avec Des Composés Similaires

4,5-Dimethylthiazole: Lacks the sulfonamide group, making it less reactive.

2-Thiazolesulfonamide: Similar structure but different substitution pattern on the thiazole ring.

Sulfathiazole: Contains a thiazole ring with a sulfonamide group but different substituents

Uniqueness: 4,5-Dimethylthiazole-2-sulfonamide is unique due to the presence of both methyl groups on the thiazole ring and the sulfonamide group. This combination enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various fields of research and industry .

Activité Biologique

4,5-Dimethylthiazole-2-sulfonamide is a sulfonamide derivative that belongs to the thiazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating bacterial infections and other diseases.

Chemical Structure and Properties

The structure of this compound includes both sulfur and nitrogen atoms, contributing to its unique reactivity and biological activity. Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthetase, which plays a crucial role in bacterial folic acid metabolism. By inhibiting this enzyme, this compound disrupts bacterial growth and multiplication.

Target Enzyme: Dihydropteroate synthetase

Mode of Action: Competitive inhibition

Biochemical Pathways Affected: Disruption of folic acid metabolism in bacteria

Pharmacokinetics: Readily absorbed when administered orally.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of this compound against various Gram-positive and Gram-negative bacterial strains.

Minimum Inhibitory Concentration (MIC) Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 12 |

| Methicillin Resistant Staphylococcus aureus (MRSA) | 6 |

This compound exhibited a maximum potency with an MIC value of 3.12 µg/mL against Staphylococcus aureus, indicating its effectiveness as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It has been tested against various fungi, demonstrating potential for development into antifungal therapies.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using the MTT assay on different cell lines. The compound displayed selective cytotoxicity with varying IC50 values depending on the cell type tested.

IC50 Values

| Cell Line | IC50 (µM) |

|---|---|

| Madin-Darby Canine Kidney (MDCK) | 15 |

| Human Lung Carcinoma (A549) | 20 |

These results indicate that while the compound is effective against bacteria and fungi, it also requires careful consideration regarding its cytotoxicity in human cell lines .

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives, including this compound:

- Antibacterial Efficacy Study : A recent investigation highlighted the compound's ability to inhibit biofilm formation in bacterial strains below its MIC level. This property is crucial for treating infections associated with biofilm formation .

- Synthesis and Evaluation : Another study focused on synthesizing new derivatives based on the thiazole structure, which showed enhanced antibacterial and antifungal activities compared to existing sulfonamides .

- Modification Studies : Research involving modifications of chitosan with sulfonamide derivatives demonstrated improved antimicrobial properties at low concentrations, showcasing the versatility of thiazole-based compounds in enhancing existing materials .

Propriétés

IUPAC Name |

4,5-dimethyl-1,3-thiazole-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S2/c1-3-4(2)10-5(7-3)11(6,8)9/h1-2H3,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYUBCSFQWPJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.